2-(4-Nitrobenzenesulfonyl)propanoic acid

Description

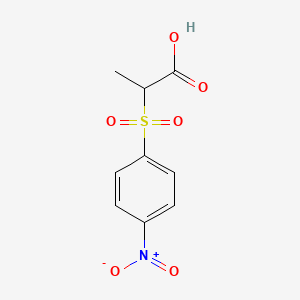

2-(4-Nitrobenzenesulfonyl)propanoic acid is a bifunctional organic compound that is gaining attention in advanced organic chemistry. This molecule uniquely integrates a propanoic acid moiety with a 4-nitrobenzenesulfonyl group, creating a structure with distinct reactive sites. The presence of a chiral center at the alpha-carbon, combined with the strong electron-withdrawing nature of the nosyl (4-nitrobenzenesulfonyl) group, makes it a versatile building block and a subject of academic investigation. Its structure offers a compelling platform for exploring new synthetic methodologies and constructing complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c1-6(9(11)12)17(15,16)8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXXAYGPKDGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Nitrobenzenesulfonyl Propanoic Acid and Analogues

Direct Synthesis Approaches to the Core Structure

The direct construction of the 2-(4-nitrobenzenesulfonyl)propanoic acid framework is foundational for accessing this class of compounds. Methodologies primarily focus on the formation of the sulfonyl-carbon bond, with subsequent modifications to achieve the desired carboxylic acid functionality.

Sulfonylation Reactions of Propanoic Acid Derivatives

A primary strategy for the synthesis of the target molecule involves the sulfonylation of a suitable propanoic acid derivative. This approach typically utilizes a nucleophilic propanoate equivalent and an electrophilic 4-nitrobenzenesulfonyl source. One potential, though not explicitly detailed in the provided search results, synthetic route could involve the reaction of a 2-halopropanoic acid ester with sodium 4-nitrobenzenesulfinate. The subsequent hydrolysis of the ester would yield the desired this compound. The success of such a reaction would be contingent on the reaction conditions, including solvent, temperature, and the choice of base to facilitate the nucleophilic substitution.

Another conceptual approach involves the Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, catalyzed by a Lewis acid such as anhydrous aluminum chloride, to form an ethyl 2-(4-alkylphenyl)propionate intermediate. This intermediate can then be hydrolyzed to the corresponding propanoic acid. While this method has been described for the synthesis of 2-(4-alkylphenyl)propionic acids, its direct applicability to the synthesis of this compound by using nitrobenzene (B124822) as the starting aromatic compound is not documented and would likely be challenging due to the deactivating nature of the nitro group.

One-Pot Synthetic Protocols for Amide Formation (e.g., utilizing Thionyl Chloride)

Once this compound is obtained, its conversion to a variety of amide derivatives can be efficiently achieved through one-pot synthetic protocols. A common and effective method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride in situ. This highly reactive intermediate can then be directly treated with a primary or secondary amine to furnish the desired amide. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable acid chloride and can proceed under relatively mild conditions. The versatility of this method allows for the synthesis of a wide array of N-substituted 2-(4-nitrobenzenesulfonyl)propanamides by simply varying the amine component.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure or enriched chiral derivatives of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Strategies to achieve this stereocontrol include the use of chiral auxiliaries and the development of stereocontrolled multi-step reaction sequences.

Application of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. In the context of synthesizing chiral this compound derivatives, a chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral alcohol could be esterified with a suitable propanoic acid precursor. The resulting chiral ester can then undergo a diastereoselective reaction, such as alkylation or, more relevantly, a reaction that introduces the 4-nitrobenzenesulfonyl group. The chiral auxiliary, having served its purpose of directing the stereochemistry, can then be cleaved to afford the desired enantiomerically enriched product.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. While the specific application of chiral auxiliaries for the asymmetric synthesis of this compound is not detailed in the provided information, the general principles of asymmetric synthesis suggest this as a viable and potent strategy. For example, Evans oxazolidinones and Corey's chiral auxiliaries have been widely employed in the asymmetric synthesis of various biologically active compounds and could potentially be adapted for this purpose.

Stereocontrol in Multistep Reaction Sequences

Achieving stereocontrol in a multistep synthesis requires careful planning of each reaction step to ensure the desired stereochemistry is established and maintained throughout the sequence. This can involve the use of stereoselective catalysts or reagents at key steps. For the synthesis of chiral derivatives of this compound, a stereocenter could be introduced early in the synthetic sequence and then carried through subsequent transformations.

For example, a chiral starting material, such as an enantiomerically pure 2-hydroxypropanoic acid derivative, could be utilized. The hydroxyl group could be converted into a suitable leaving group, followed by nucleophilic displacement with a 4-nitrobenzenesulfonyl nucleophile, proceeding with inversion of configuration. Alternatively, asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, represents a highly efficient approach. While specific examples for the stereocontrolled synthesis of this compound are not provided, the broader field of asymmetric synthesis offers a plethora of methodologies that could be adapted for this target.

Synthesis of Functionalized Analogues and Derivatives

The synthesis of functionalized analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This can involve modifications to the propanoic acid backbone, the aromatic ring, or the introduction of various functional groups.

The synthesis of esters of this compound can be achieved through standard esterification procedures, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This allows for the introduction of a variety of alkoxy groups.

Furthermore, analogues with different substituents on the phenyl ring could be synthesized by starting with appropriately substituted nitrobenzenesulfonyl chlorides. For instance, the synthesis of 2-(4-(bromomethyl)phenyl)propanoic acid has been reported, which could potentially be a precursor for further functionalization. The synthesis of such analogues would expand the chemical space around the core structure of this compound, enabling the investigation of the impact of different functional groups on the compound's properties.

Incorporation of Amino Acid Moieties (e.g., Tryptophan, Phenylalanine, Valine)

The incorporation of amino acid moieties into analogues of this compound is a key strategy for generating structural diversity and introducing stereocenters, which can be crucial for biological activity. This is typically achieved by forming a stable amide bond between the amino group of an amino acid and a sulfonyl chloride.

Phenylalanine Derivatives: The synthesis of N-(4-nitrobenzoyl)-phenylalanine derivatives has been demonstrated through the decyclization of 2-(4-nitrophenyl)-4-benzyl-Δ2-oxazolin-5-one with various sulfonamides researchgate.net. This approach, while starting from a different precursor, highlights a method for linking a phenylalanine moiety to a sulfonamide structure. A more direct approach involves the reaction of an amino acid with a sulfonyl chloride. For instance, novel benzyl-substituted (S)-phenylalanine derivatives have been synthesized and evaluated for their biological activity, indicating the feasibility of creating complex structures based on this amino acid nih.gov.

Valine Derivatives: The synthesis of N-acylated L-valine derivatives has been successfully achieved. In one study, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid was synthesized with a 94% yield via a Schotten-Baumann-type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in dichloromethane at room temperature mdpi.com. This reaction demonstrates a robust method for coupling valine to an aromatic sulfonyl-containing scaffold. The reaction conditions for this synthesis are detailed in the table below.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| L-valine | 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | Dichloromethane | Room Temperature | 94% | mdpi.com |

Tryptophan Derivatives: The modification of tryptophan presents unique challenges and opportunities due to the reactivity of its indole side chain. While specific examples of direct coupling of tryptophan to this compound are not detailed in the provided research, general methods for modifying tryptophan-containing peptides with sulfenyl halides are known. For example, 2-nitrophenylsulfenyl chloride (NPS-Cl) reacts with the indole ring of tryptophan, which could be a potential strategy for linking a modified tryptophan to the core structure researchgate.net.

Esterification and Amidation of the Carboxylic Acid Moiety

Modification of the carboxylic acid group of this compound through esterification and amidation is a fundamental strategy to alter its polarity, solubility, and potential for further chemical reactions.

Esterification: The esterification of propanoic acid and its derivatives can be achieved through various catalytic methods. The reaction of propanoic acid with methanol in the presence of a fibrous polymer-supported sulphonic acid catalyst has been studied, demonstrating an effective method for ester formation researchgate.net. For aromatic nitro-containing carboxylic acids, such as 4-nitro-benzoic acid, esterification with ethanol has been accomplished using hexafluoropropanesulfonic acid hydrate as a catalyst in toluene, yielding ethyl 4-nitro-benzoate in high purity and yield google.com. A two-stage esterification process for p-nitrobenzoic acid with methanol or ethanol has also been developed to achieve substantially increased yield and purity google.com. These methods provide viable routes for the esterification of the propanoic acid moiety in the target compound.

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Yield | Reference |

| Propanoic Acid | Methanol | Fibrous polymer-supported sulphonic acid | - | - | researchgate.net |

| 4-Nitro-benzoic acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | Toluene | 94.4% | google.com |

| p-Nitrobenzoic acid | Methanol | - | - | 93.5% | google.com |

Amidation: The formation of amides from the carboxylic acid group introduces a key structural motif found in many biologically active molecules. The direct amidation of esters with amines can be catalyzed by various systems, including Nb2O5, which has shown high activity in the amidation of methyl benzoate with aniline under solvent-free conditions researchgate.net. The synthesis of N-benzyl-2-nitro-benzenesulfonamide has been reported, demonstrating the formation of a sulfonamide bond with benzylamine achemblock.com. Furthermore, the synthesis of N-benzylacrylamide from acrylonitrile and benzyl (B1604629) alcohol showcases a method for forming an amide bond with a benzyl group orgsyn.org. These approaches can be adapted for the amidation of this compound with a variety of amines to generate a diverse library of amide derivatives.

| Carboxylic Acid/Ester | Amine | Catalyst/Reagent | Conditions | Product | Reference |

| Methyl benzoate | Aniline | Nb2O5 | Solvent-free | N-Phenylbenzamide | researchgate.net |

| 2-Nitrobenzenesulfonyl chloride | Benzylamine | - | - | N-Benzyl-2-nitro-benzenesulfonamide | achemblock.com |

| Acrylonitrile/Benzyl alcohol | - | Sulfuric acid | 0-5°C | N-Benzylacrylamide | orgsyn.org |

Modifications at the Nitrobenzenesulfonyl Moiety

Modifications at the nitrobenzenesulfonyl moiety of this compound can significantly alter the electronic properties of the molecule and introduce new functional groups for further derivatization. Key transformations include the reduction of the nitro group and nucleophilic aromatic substitution.

Reduction of the Nitro Group: The reduction of the aromatic nitro group to an amine is a common and versatile transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and effective method for this purpose commonorganicchemistry.com. Other catalytic systems, such as those based on Cu, Ag, and Au nanoparticles, have also been shown to be effective for the reduction of nitrophenols nih.gov. Chemical reducing agents also provide a range of options. The use of iron (Fe) or zinc (Zn) in acidic media, such as acetic acid, offers a mild method for reducing nitro groups commonorganicchemistry.com. Tin(II) chloride (SnCl2) is another mild reagent suitable for this transformation commonorganicchemistry.com. The choice of reducing agent can be critical to ensure compatibility with other functional groups in the molecule. The successful reduction of the nitro group would yield 2-(4-aminobenzenesulfonyl)propanoic acid, a key intermediate for further functionalization, such as diazotization and subsequent coupling reactions.

Nucleophilic Aromatic Substitution: The nitro group on the benzene (B151609) ring strongly activates the aromatic system towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, typically a halide, at positions ortho or para to the nitro group. For example, the reaction of 3,4-dichloronitrobenzene with sodium methoxide favors substitution at the para position due to the stabilizing effect of the nitro group on the intermediate Meisenheimer complex quizlet.com. Similarly, 1-chloro-2,4-dinitrobenzene readily reacts with dimethylamine at room temperature libretexts.org. While this compound itself does not have a leaving group for direct substitution, this principle can be applied to analogues where a halogen is present on the nitrobenzenesulfonyl ring. Furthermore, it has been shown that a sulfonic acid group on a sufficiently electron-deficient benzene ring can undergo ipso nucleophilic substitution with active methylene compounds, providing a novel method for C-C bond formation nih.gov.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Absolute Structure Determination

No crystallographic data for 2-(4-Nitrobenzenesulfonyl)propanoic acid is currently available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Specific analysis of crystal packing and intermolecular interactions is not possible without experimental crystal structure data.

Conformational Analysis within Crystalline State

Conformational analysis requires crystallographic data, which is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

No specific NMR data for this compound is currently available.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

A predictive analysis would be purely theoretical and would not meet the requirement for scientifically accurate research findings.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Specific chemical shift data for the carbon framework cannot be provided without experimental results.

Advanced NMR Techniques for Comprehensive Structural Assignment

Application of advanced NMR techniques such as COSY, HSQC, or HMBC is contingent on obtaining initial 1D NMR spectra, which are not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations

Spectroscopic analysis provides foundational information regarding the functional groups and electronic properties of a molecule. For this compound, IR and UV-Vis spectroscopy are instrumental in confirming its structural components.

Characterization of Functional Groups via Vibrational Modes

Infrared (IR) spectroscopy is a definitive technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The structure of this compound contains several key functional groups: a carboxylic acid, a sulfonyl group, and a nitroaromatic ring. The expected characteristic absorption bands are derived from established data for these individual moieties. vscht.czspecac.com

The carboxylic acid group presents two highly characteristic signals: a very broad O-H stretching vibration, typically found in the 3300–2500 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band between 1725–1700 cm⁻¹. specac.com The sulfonyl group (SO₂) gives rise to two strong stretching vibrations: an asymmetric stretch usually appearing in the 1410–1370 cm⁻¹ range and a symmetric stretch in the 1204–1166 cm⁻¹ range. acdlabs.comresearchgate.netnih.gov The nitro group (NO₂) attached to the benzene (B151609) ring is identified by its strong asymmetric and symmetric stretching bands, which are typically observed around 1550–1500 cm⁻¹ and 1370–1300 cm⁻¹, respectively. tandfonline.comresearchgate.netchemicalbook.comnist.gov

Interactive Table: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic/Alkyl | 3100 - 2850 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| NO₂ Asymmetric Stretch | Nitro Group | 1550 - 1500 | Strong |

| SO₂ Asymmetric Stretch | Sulfonyl Group | 1410 - 1370 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1370 - 1300 | Strong |

| SO₂ Symmetric Stretch | Sulfonyl Group | 1204 - 1166 | Strong |

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The primary chromophore in this compound is the 4-nitrobenzene moiety. Nitroaromatic compounds are known to exhibit distinct absorption bands in the UV-Vis region. nih.goviu.edu

The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the benzene ring, results in characteristic electronic transitions. Typically, nitroaromatic compounds display a strong absorption band at shorter wavelengths (around 210-240 nm) and a weaker, broader band at longer wavelengths (around 270 nm). nih.govcopernicus.org The addition of multiple nitro groups can lead to a blue shift (a shift to shorter wavelengths) and an increase in absorption intensity. nih.gov The specific absorption maxima (λ_max) are influenced by the solvent environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the this compound molecule would generate a molecular ion [M]⁺ or a pseudo-molecular ion [M+H]⁺ or [M-H]⁻. The calculated molecular weight of the compound (C₉H₉NO₆S) is 259.24 g/mol . The fragmentation of this molecular ion provides a "fingerprint" that helps to confirm the structure.

Key fragmentation pathways for aromatic sulfonyl compounds often involve the loss of sulfur dioxide (SO₂), a mass loss of 64 units. aaqr.orgacs.orgnih.gov For nitroaromatic compounds, common fragmentations include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). nih.govresearchgate.netacs.orgacs.org The carboxylic acid moiety can lead to the loss of the carboxyl group (COOH), a mass loss of 45. libretexts.org

Interactive Table: Predicted Mass Spectrometry Fragments

| Ion | Proposed Fragment Structure | m/z (Predicted) |

| [M]⁺ | C₉H₉NO₆S | 259 |

| [M - COOH]⁺ | C₈H₈NO₄S | 214 |

| [M - SO₂]⁺ | C₉H₉NO₄ | 195 |

| [M - NO₂]⁺ | C₉H₉O₄S | 213 |

| [C₆H₄SO₂]⁺ | Benzenesulfonyl cation | 140 |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, with the chemical formula C₉H₉NO₆S, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This calculated mass would then be compared to the experimentally measured mass from an HRMS instrument to confirm the elemental formula.

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For chiral molecules like this compound, specialized chromatographic methods are required to analyze its stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This compound possesses a stereocenter at the second carbon of the propanoic acid chain, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including profen drugs which are also 2-arylpropanoic acids. drexel.eduderpharmachemica.comresearchgate.netnih.gov Other CSPs, like those based on α₁-acid glycoprotein (B1211001) (AGP), are also employed for the enantioseparation of acidic compounds. rasayanjournal.co.in The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different stabilities and thus different retention times on the column. derpharmachemica.com The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) for normal-phase chromatography or a buffered aqueous solution for reversed-phase, is critical for achieving optimal resolution between the enantiomeric peaks. derpharmachemica.comrasayanjournal.co.in

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for qualitatively monitoring the progress of a chemical reaction, such as the synthesis of this compound. sigmaaldrich.commit.edu It allows for the rapid, real-time visualization of the consumption of starting materials and the concurrent formation of the desired product. thieme.deyoutube.com This method is valued for its simplicity, speed, and the minimal amount of sample required for analysis. researchgate.net

The underlying principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. orgchemboulder.com For the analysis of this compound and its precursors, a polar stationary phase, typically silica (B1680970) gel coated on a plate, is employed. mit.edu The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action. orgchemboulder.com

The separation is governed by the polarity of the compounds relative to the stationary and mobile phases. psu.edu More polar compounds exhibit stronger interactions (adsorption) with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. reddit.comlibretexts.org Conversely, less polar compounds are carried further by the mobile phase, leading to a higher Rf value. reddit.com The Rf value is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. mit.edupsu.edu

Procedure for Reaction Monitoring:

Preparation of the TLC Plate: A line is lightly drawn with a pencil about 1 cm from the bottom of the silica gel plate; this serves as the origin for sample application. orgchemboulder.com

Spotting: Using a capillary tube, small spots of the starting materials (e.g., a relevant precursor and 4-nitrobenzenesulfinate), the reaction mixture at various time intervals (e.g., T=0, T=1 hr, T=2 hr), and a "co-spot" (a single spot containing both a starting material and the reaction mixture) are carefully applied along the origin line. mit.eduyoutube.com The co-spot helps to definitively identify the starting material spot within the reaction mixture lane.

Development: The plate is placed in a sealed chamber containing a shallow pool of the chosen eluent. orgchemboulder.com The chamber is often lined with filter paper saturated with the eluent to ensure the atmosphere is saturated with solvent vapors, which promotes optimal development. tifr.res.inmerckmillipore.com The solvent moves up the plate, separating the spotted compounds. orgchemboulder.com The plate is removed when the solvent front is about 1 cm from the top edge. libretexts.org

Visualization: Since this compound contains a nitroaromatic chromophore, it is expected to be UV-active. The spots can be visualized non-destructively by exposing the dried plate to ultraviolet (UV) light, typically at 254 nm. mit.edu Alternatively, chemical stains, such as iodine vapor, can be used. tifr.res.in

Interpretation: As the reaction progresses, TLC plates developed at successive time intervals will show a decrease in the intensity of the spots corresponding to the starting materials and a simultaneous increase in the intensity of the new spot corresponding to the product, this compound. The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane. youtube.com

The selection of an appropriate eluent system is critical for achieving clear separation. ualberta.ca For acidic compounds like this compound, a common approach is to use a mixture of a moderately polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexane), with a small amount of a polar modifier like acetic acid to improve spot shape and resolution. orgchemboulder.comtifr.res.in The ideal solvent system results in the product having an Rf value between 0.3 and 0.7. ualberta.ca

The table below presents hypothetical TLC data for monitoring the synthesis of this compound, illustrating the expected results.

Interactive Data Table: TLC Monitoring of Synthesis

| Analyte | Rf Value (Hypothetical) | Observation at T=0 | Observation at T=2 hr | Observation at T=4 hr (Completion) |

| Starting Material A | 0.65 | Strong Spot | Faint Spot | Spot Absent |

| This compound | 0.40 | Spot Absent | Strong Spot | Very Strong Spot |

Note: Data is illustrative. Rf values are highly dependent on specific experimental conditions, including the exact eluent composition, temperature, and stationary phase activity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and properties of a molecule from first principles.

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 2-(4-Nitrobenzenesulfonyl)propanoic acid. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, these calculations would yield insights into the electronic properties, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. No specific studies containing these predictions for this compound are currently published.

Quantum chemical methods can predict spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, a theoretical spectrum can be generated. This theoretical data is invaluable for interpreting and confirming experimental spectra obtained for the synthesized compound. A strong correlation between theoretical and experimental data validates the calculated molecular structure. Such a comparative analysis for this compound is not available in the literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational flexibility of this compound. By simulating the molecule's behavior in a solvent (typically water) over nanoseconds, researchers could identify the most populated conformations, understand its dynamic behavior, and analyze its interactions with surrounding solvent molecules. This analysis is critical for understanding how the molecule might behave in a biological environment. To date, no MD simulation studies have been published for this specific compound.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule (ligand) and a protein target.

In silico screening involves docking a ligand, such as this compound, against a library of known biological targets (e.g., enzymes, receptors) to identify potential interactions. For a promising target, docking simulations predict the binding pose and calculate a scoring function, often expressed as binding energy (kcal/mol), which estimates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. While this is a common practice for novel compounds, specific docking studies and predicted binding energies for this compound have not been reported.

A hypothetical data table for such a study would resemble the following:

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

In Silico Analysis of Drug-like Properties and Pharmacokinetic Parameters

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help assess the "drug-likeness" of a molecule early in the discovery process. Parameters such as solubility, membrane permeability (e.g., Caco-2), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are calculated based on the molecular structure. Rules like Lipinski's Rule of Five are often used as initial filters for oral bioavailability. A comprehensive in silico ADMET profile for this compound has not been published.

A summary of predicted ADMET properties would typically be presented in a table like the one below:

| Property | Predicted Value | Optimal Range for Drugs |

| Molecular Weight ( g/mol ) | Not Available | < 500 |

| LogP (Lipophilicity) | Not Available | < 5 |

| H-bond Donors | Not Available | < 5 |

| H-bond Acceptors | Not Available | < 10 |

| Human Intestinal Absorption (%) | Not Available | High |

| Blood-Brain Barrier Permeant | Not Available | Yes/No |

Lipinski's Rule of Five and Related Descriptors

Lipinski's Rule of Five, also known as the Pfizer Rule of Five, is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug in humans. ontosight.ai Formulated by Christopher A. Lipinski, the rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic. ontosight.aiwikipedia.org It predicts poor absorption or permeation when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors: This refers to the total number of nitrogen-hydrogen and oxygen-hydrogen bonds in a molecule. ontosight.ai

No more than 10 hydrogen bond acceptors: This is the total count of all nitrogen and oxygen atoms. ontosight.ai

A molecular mass of less than 500 daltons: Larger molecules may face challenges in diffusing across biological membranes. wikipedia.org

An octanol-water partition coefficient (log P) that does not exceed 5: Log P is a measure of a molecule's lipophilicity, and excessively high values can lead to poor aqueous solubility. wikipedia.org

Compounds that adhere to these rules are more likely to have favorable pharmacokinetic properties, such as good absorption and distribution. ontosight.ai It is important to note that this rule does not predict the pharmacological activity of a compound but rather its potential for oral bioavailability. ontosight.ai

Table 1: Lipinski's Rule of Five Parameters

| Descriptor | Guideline |

| Molecular Weight (MW) | ≤ 500 Daltons |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

| Log P (Lipophilicity) | ≤ 5 |

This table outlines the general parameters of Lipinski's Rule of Five.

Topological Polar Surface Area (TPSA) and Absorption Prediction

The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. creative-proteomics.com TPSA is a widely used metric in medicinal chemistry to predict the cell permeability of drugs. creative-proteomics.com A molecule's ability to cross biological barriers, such as the intestinal lining or the blood-brain barrier, is crucial for its therapeutic efficacy. creative-proteomics.com

Generally, molecules with a higher TPSA are more polar and tend to have lower membrane permeability. The following are general guidelines for interpreting TPSA values in the context of drug absorption:

TPSA > 140 Ų: Molecules with a TPSA greater than 140 Ų are often associated with poor permeability across cell membranes. creative-proteomics.com

TPSA < 90 Ų: This value is often considered a threshold for good penetration of the blood-brain barrier. creative-proteomics.com

The prediction of oral absorption is a complex process that is influenced by several factors beyond TPSA, including lipophilicity and the number of hydrogen bonds. nih.gov However, TPSA remains a valuable and predictive tool in the early stages of drug discovery for flagging compounds that may have absorption liabilities. creative-proteomics.com

A precise TPSA value for this compound requires a computational calculation based on its specific molecular structure. This value would provide an indication of its potential for oral bioavailability and its ability to permeate biological membranes. Without this calculated value from verifiable sources, a definitive prediction of its absorption characteristics based on TPSA cannot be made.

Table 2: General TPSA Thresholds for Permeability

| TPSA Value (Ų) | Predicted Permeability |

| < 90 | Good blood-brain barrier penetration |

| > 140 | Poor cell membrane permeability |

This table provides generally accepted TPSA values and their correlation with biological membrane permeability. creative-proteomics.com

Chemical Reactivity and Mechanistic Studies of 2 4 Nitrobenzenesulfonyl Propanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes reactions such as esterification and amide bond formation, typically following activation to enhance its electrophilicity.

The conversion of the carboxylic acid group of 2-(4-nitrobenzenesulfonyl)propanoic acid to an ester can be efficiently achieved through the use of activating agents. Direct esterification with an alcohol is often slow and requires harsh conditions. Therefore, activating the carboxyl group to create a better leaving group is a common strategy.

A widely used method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol to form the desired ester, with dicyclohexylurea precipitating as a byproduct. A simplified method for synthesizing such activated esters has been described, which involves the aminolysis of active esters of t-butyl or benzyl (B1604629) carbonate, followed by the addition of DCC to incorporate the leaving group and yield the final product. rsc.org

Research findings indicate that for similar N-protected amino acids, this activation is crucial for efficient ester synthesis. The strong electron-withdrawing nature of the 4-nitrobenzenesulfonyl group can influence the reactivity of the carboxyl group, but the fundamental principles of activation and nucleophilic substitution remain the same.

The formation of an amide bond from the carboxylic acid functionality is a cornerstone reaction in organic synthesis, particularly in peptide chemistry. nih.gov Similar to esterification, this transformation typically requires the activation of the carboxylic acid to facilitate the reaction with a primary or secondary amine. Common methods include the use of mixed acid anhydrides, acid halides, or coupling reagents like dicyclohexylcarbodiimide (DCC). google.com

The general mechanism involves the activation of the carboxyl group, followed by nucleophilic attack from the amine. The strong electron-withdrawing character of the 4-nitrobenzenesulfonyl (nosyl) group does not impede this reaction; in fact, related compounds with nitrophenyl moieties are readily used in amide synthesis. researchgate.netresearchgate.net For instance, a method utilizing the rearrangement of N-2-nitrophenyl hydrazonyl bromides has been developed for the mild and rapid formation of amide bonds, showcasing the compatibility of the nitroaromatic system with amidation reactions. nih.gov

Reactivity of the Sulfonyl Moiety

The 4-nitrobenzenesulfonyl group, commonly referred to as the nosyl (Ns) group, is a prominent feature of the molecule. Its primary role in synthetic chemistry is not one of reactivity itself, but of protection.

The nosyl group is widely employed as a protecting group for amines. youtube.com A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, allowing other parts of the molecule to be modified selectively. wikipedia.org The nosyl group is particularly valuable because it is stable under various reaction conditions, including strongly acidic environments, but can be removed under specific, mild conditions. guidechem.com

This orthogonality allows for selective deprotection in complex molecules containing other acid-labile protecting groups like Boc (tert-butyloxycarbonyl) or base-labile groups like Fmoc (fluorenylmethyloxycarbonyl). The nosyl group is attached to an amine via reaction with 4-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base. guidechem.com

The key advantage of the nosyl group over similar sulfonyl protecting groups, such as the tosyl (Ts) group, is the ease of its removal. chem-station.com Deprotection is typically achieved by nucleophilic aromatic substitution using soft thiol nucleophiles, such as thiophenol or dodecanethiol, in the presence of a base like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.comacs.orgtandfonline.com The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the sulfonamide to regenerate the free amine. chem-station.com To circumvent the malodorous nature of many thiols, solid-supported thiol reagents have been developed for a cleaner deprotection process. thieme-connect.comthieme-connect.de

| Reagent System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Thiophenol | Potassium Carbonate (K₂CO₃) | Acetonitrile | 50°C, 40 min | chem-station.com |

| n-Dodecanethiol | Lithium Hydroxide (LiOH) | - | Room Temp. | tandfonline.com |

| p-Mercaptobenzoic acid | - | - | 40°C, 12 h | tandfonline.com |

| Polymer-supported thiophenol (PS-thiophenol) | Cesium Carbonate (Cs₂CO₃) | THF | RT, 24 h or MW, 80°C, 6 min | thieme-connect.de |

Reactions Involving the Nitro Group

The aromatic nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic substitution. However, its most common and synthetically useful transformation is reduction.

The reduction of aromatic nitro compounds is a fundamental reaction in organic chemistry, providing a reliable route to aromatic amines. wikipedia.org This transformation can be accomplished using a variety of reagents and conditions, allowing for chemoselectivity in the presence of other functional groups. commonorganicchemistry.com

Common methods for the reduction of the nitro group in the 4-nitrobenzenesulfonyl moiety include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com Raney nickel is often preferred when the substrate contains halides that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Metal-Acid Systems: The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and effective method for nitro group reduction. commonorganicchemistry.comyoutube.com The reaction with tin and HCl is a two-step process, first producing an ammonium (B1175870) salt which is then neutralized with a base to liberate the free amine. youtube.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild alternative that is tolerant of many other functional groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and sometimes offers selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The reduction pathway involves a six-electron transfer, proceeding through nitroso and hydroxylamine (B1172632) intermediates to yield the final amine. nih.gov The choice of reducing agent is critical for achieving the desired outcome without affecting other parts of the molecule. For example, lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is generally not used for aromatic nitro compounds as it tends to form azo products. commonorganicchemistry.com

| Reagent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Catalytic | Highly efficient; may reduce other groups (alkenes, C-X bonds). | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic | Effective; often used to avoid dehalogenation. | commonorganicchemistry.com |

| Iron (Fe) | Acidic (e.g., Acetic Acid) | Mild and chemoselective. | commonorganicchemistry.com |

| Zinc (Zn) | Acidic (e.g., Acetic Acid) | Mild and chemoselective. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | - | Mild reduction, tolerant of other reducible groups. | commonorganicchemistry.com |

Nucleophilic Substitution Reactions involving Propanoic Acid Derivatives

The carboxylic acid functionality of this compound is a key site for nucleophilic acyl substitution reactions. libretexts.orglibretexts.org These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophilic group. libretexts.org Generally, the hydroxyl group is a poor leaving group and requires activation to facilitate substitution. msu.edu

The reactivity of the carbonyl carbon in the propanoic acid derivative is enhanced by the presence of the strongly electron-withdrawing 4-nitrobenzenesulfonyl group at the alpha-position. This inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Common nucleophilic acyl substitution reactions for carboxylic acids include conversion to esters (esterification), amides, acid halides, and acid anhydrides. uomustansiriyah.edu.iqlibretexts.org For this compound, these transformations would typically proceed via activation of the carboxyl group.

Fischer Esterification:

In the presence of an acid catalyst, this compound can react with an alcohol to form the corresponding ester. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org

Table 1: Illustrative Nucleophilic Acyl Substitution Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl 2-(4-nitrobenzenesulfonyl)propanoate |

| Amidation | Thionyl chloride, then Ammonia | 2-(4-nitrobenzenesulfonyl)propanamide |

Mechanistic Considerations:

The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. openstax.orgkhanacademy.org The rate of these reactions can be influenced by the nature of the nucleophile, the reaction conditions, and the stability of the leaving group. masterorganicchemistry.com For carboxylic acids, direct substitution is often difficult, and conversion to a more reactive derivative, such as an acid chloride, is a common strategy. libretexts.org For instance, reaction with thionyl chloride (SOCl₂) would convert the carboxylic acid to the more reactive 2-(4-nitrobenzenesulfonyl)propanoyl chloride, which can then readily react with a variety of nucleophiles. libretexts.org

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound itself does not readily lend itself to simple intramolecular cyclization reactions. However, derivatives of this compound could be designed to undergo such transformations. Intramolecular reactions are favored when they lead to the formation of stable five- or six-membered rings.

For a derivative of this compound to undergo intramolecular cyclization, it would need to possess a second reactive functional group positioned appropriately to react with either the carboxylic acid group or the activated alpha-carbon.

Hypothetical Cyclization Pathways:

Lactam Formation: If the 4-nitrobenzenesulfonyl group were attached to a longer amino-alkanoic acid chain, for example, 4-amino-2-(4-nitrobenzenesulfonyl)butanoic acid, intramolecular amidation could lead to the formation of a lactam. This reaction would likely require activation of the carboxylic acid group, for instance, with a carbodiimide (B86325) reagent.

Dieckmann-type Condensation: A diester derivative of a related dicarboxylic acid could potentially undergo an intramolecular Dieckmann condensation to form a cyclic β-keto ester. This would require a second ester group at a suitable position on the carbon backbone.

Table 2: Potential Intramolecular Cyclization Reactions of Derivatives

| Derivative Structure | Reaction Type | Product Type |

|---|---|---|

| γ-Amino-α-sulfonyl acid | Intramolecular Amidation | 5-membered Lactam |

Mechanistic Insights from Related Reactions:

While direct examples for the target compound are not available, the principles of intramolecular reactions are well-established. The success of a cyclization reaction depends on several factors, including the length of the chain connecting the reacting groups (with 5- and 6-membered ring formations being the most favorable), the degree of substitution on the chain, and the reaction conditions. The presence of the sulfonyl group could influence the stereochemical outcome of such cyclizations by affecting the conformational preferences of the transition state.

Applications in Organic Synthesis and Chemical Biology Research

Utility as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter.

A thorough review of scientific literature does not reveal specific, documented instances of 2-(4-Nitrobenzenesulfonyl)propanoic acid being employed as a chiral building block in asymmetric synthesis. While the synthesis of various chiral propanoic acid derivatives is a common pursuit in organic chemistry, the utilization of this particular compound as a starting material for introducing chirality in other molecules is not prominently reported.

Role as a Carboxylic Acid Activating Agent in Condensation Reactions

Condensation reactions, which form a larger molecule from smaller units with the concurrent loss of a small molecule like water, are fundamental in organic synthesis, particularly in the formation of amide bonds in peptide synthesis. The carboxylic acid group is typically unreactive towards amines and requires activation to facilitate this transformation.

The 4-nitrobenzenesulfonyl group, often referred to as a "nosyl" (Ns) group, is a powerful electron-withdrawing group. masterorganicchemistry.comyoutube.comassets-servd.host This property is key to its function in activating carboxylic acids. When a carboxylic acid is converted to an N-acyl-4-nitrobenzenesulfonamide, the carbonyl carbon becomes significantly more electrophilic and susceptible to nucleophilic attack by an amine.

Research has demonstrated the use of the 4-nitrobenzenesulfonamido group as a protecting and activating system for the carboxyl function in solution-phase peptide synthesis. rsc.org This strategy allows for peptide chain elongation in both the C-to-N and N-to-C directions. The N-aminoacyl or N-dipeptidyl-4-nitrobenzenesulfonamides can be readily coupled with another amino acid. rsc.org This activation is a critical step in forming the peptide bond, a cornerstone of condensation chemistry. The stability of the 4-nitrobenzenesulfonamido group during peptide synthesis, coupled with its activating nature, underscores its utility in this domain. rsc.org

Table 1: Reactivity of Carboxylic Acid Activation Strategies

| Activating Strategy | Activating Group | Reactivity of Activated Species | Common Applications |

|---|---|---|---|

| N-Acyl-Sulfonamide Formation | 4-Nitrobenzenesulfonyl | High | Peptide Synthesis |

| Acid Chloride Formation | Chloro | Very High | General Amide and Ester Synthesis |

Development of Enzyme Inhibitors and Ligands

The design and synthesis of molecules that can selectively bind to and modulate the activity of enzymes and receptors is a central focus of medicinal chemistry and chemical biology.

Research into Metalloprotease Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, making them important therapeutic targets. nih.govnih.govmdpi.com The development of MMP inhibitors often involves the design of molecules that can chelate the active site zinc ion and interact with the enzyme's specificity pockets.

While there is extensive research on α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors, specific studies detailing the synthesis and evaluation of this compound or its direct derivatives as MMP inhibitors are not readily found in the scientific literature. nih.govresearchgate.net The general class of α-sulfonylcarboxylic acids has shown promise, with compounds being identified as potent and selective inhibitors of MMP-9 over MMP-1. nih.gov However, a direct structure-activity relationship (SAR) for the this compound scaffold in this context has not been established in published research.

Scaffold for the Synthesis of Complex Natural Products and Analogues

There are no prominent examples in the scientific literature of this compound being utilized as a foundational scaffold for the total synthesis of complex natural products or their analogues. While the principles of using molecular scaffolds are well-established in natural product synthesis, the application of this specific compound in such a capacity has not been reported. nih.govresearchgate.netmdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Methods for Asymmetric Synthesis

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal and materials chemistry. mdpi.com For 2-(4-Nitrobenzenesulfonyl)propanoic acid, which possesses a stereocenter at the α-carbon of the propanoic acid moiety, the development of asymmetric synthetic methods is a critical research avenue. Future work will likely move beyond classical resolution, exploring sophisticated catalytic strategies to achieve high enantioselectivity.

Key research directions include:

Organocatalysis: The use of small chiral organic molecules as catalysts has become a powerful tool in asymmetric synthesis. mdpi.combeilstein-journals.org Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, could simultaneously activate the nucleophile and electrophile in reactions leading to the target molecule, offering a metal-free and environmentally benign approach. beilstein-journals.org

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) and their analogues have proven effective in a vast number of enantioselective transformations. beilstein-journals.orgresearchgate.net These catalysts could be employed in reactions such as the asymmetric addition of nucleophiles to a suitable α,β-unsaturated precursor to generate the chiral propanoic acid backbone with high enantiomeric excess.

Transition Metal Catalysis: The development of new chiral ligands for transition metals continues to provide innovative solutions for asymmetric synthesis. mdpi.compurdue.edu Catalytic systems, for instance, based on copper or palladium, could be designed for the asymmetric conjugate addition or alkylation reactions necessary to construct the chiral center of this compound.

| Catalytic Strategy | Potential Advantages | Illustrative Catalyst Classes |

| Asymmetric Organocatalysis | Metal-free, lower toxicity, operational simplicity | Proline derivatives, Thioureas, Chiral Phosphoric Acids |

| Chiral Lewis Acid Catalysis | High turnover numbers, broad substrate scope | Bis(oxazoline)-metal complexes, TiCl₄ with chiral ligands |

| Asymmetric Hydrogenation | High enantioselectivity, atom economy | Ru- or Rh-BINAP complexes |

Integration of Advanced Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from synthesis planning to materials discovery. mdpi.comnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and design novel molecules with desired properties.

Future applications in the context of this compound include:

Forward-Reaction Prediction: ML models trained on extensive reaction databases can predict the most likely product of a given set of reactants and conditions. nih.gov This can accelerate the validation of proposed synthetic routes to the target molecule and its derivatives.

Condition Recommendation and Optimization: AI algorithms can suggest the optimal solvent, catalyst, temperature, and stoichiometry for a given transformation, reducing the need for extensive empirical screening. ibm.com This could be particularly valuable for optimizing the yield and selectivity of the sulfonation and alkylation steps in the synthesis.

De Novo Compound Design: By learning the relationships between chemical structure and material properties, ML models can design new derivatives of this compound. mdpi.com Researchers could, for example, use these tools to design analogues with tailored electronic properties for supramolecular applications or specific binding affinities for use as intermediates in drug discovery.

Development of New Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process optimization and scale-up. In-situ spectroscopic techniques, which monitor reactions as they occur without the need for sampling, provide a wealth of real-time data. mt.comspectroscopyonline.com

Emerging research will focus on applying and refining these methods for the synthesis of this compound:

In-situ FTIR and Raman Spectroscopy: Fiber-optic probes can be directly inserted into a reaction vessel to track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands. mt.commdpi.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters to maximize yield and minimize impurities. mdpi.com

Process Analytical Technology (PAT): The integration of real-time monitoring tools like in-situ spectroscopy into the manufacturing process is a key aspect of PAT. This approach ensures consistent product quality and enhances the safety and efficiency of chemical production, which is particularly relevant for reactions like nitration that can be highly exothermic. mdpi.com

| Spectroscopic Technique | Information Gained | Potential Application in Synthesis |

| In-situ FTIR-ATR | Functional group concentrations, reaction kinetics | Monitoring the formation of the sulfonyl group and the consumption of starting materials. |

| Raman Spectroscopy | Molecular vibrations, suitable for aqueous systems | Real-time analysis of reactions in aqueous or biphasic media. |

| UV-Vis Spectroscopy | Concentration of chromophoric species | Tracking the incorporation of the nitrobenzene (B124822) moiety. |

Expanding the Scope of Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by noncovalent interactions. ebrary.net The distinct structural features of this compound—a carboxylic acid group capable of strong hydrogen bonding, and a nitroaromatic ring capable of π-π stacking and acting as a hydrogen bond acceptor—make it an attractive building block for supramolecular constructs.

Future research could explore:

Crystal Engineering: The carboxylic acid group can form robust hydrogen-bonded dimers, a common motif in crystal engineering. nih.govnih.gov By modifying the substituents on the aromatic ring, it may be possible to control the assembly of these molecules in the solid state to form specific architectures like chains, sheets, or porous frameworks.

Host-Guest Chemistry: The electron-deficient nitroaromatic ring could interact favorably with electron-rich guest molecules through π-π stacking interactions. This could enable the development of new molecular receptors for sensing or separation applications. ebrary.net

Self-Assembled Materials: In solution, derivatives of this compound could be designed to self-assemble into gels, liquid crystals, or other soft materials. The interplay of hydrogen bonding, π-π stacking, and solvophobic effects could be harnessed to create functional materials with responsive properties.

Investigation of Environmental and Green Chemistry Aspects of Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. ijpsjournal.commdpi.com The production of nitroaromatic compounds, including intermediates for this compound, traditionally involves harsh reagents and generates significant waste, presenting environmental and safety concerns. nih.govresearchgate.net

Future research will be directed towards developing more environmentally benign synthetic protocols:

Greener Nitration Methods: Traditional nitration uses a hazardous mixture of concentrated nitric and sulfuric acids. researchgate.net Research into alternative nitrating agents and solid acid catalysts (e.g., inorganic nitrates supported on silica (B1680970) gel) aims to reduce acid waste and improve reaction safety and selectivity. researchgate.net

Sustainable Solvents and Catalysts: The twelve principles of green chemistry advocate for minimizing waste and using safer solvents and auxiliaries. mdpi.commdpi.com Future syntheses will focus on replacing hazardous solvents like DMF with greener alternatives such as ethyl acetate (B1210297) or water, and utilizing reusable heterogeneous catalysts to simplify purification and reduce waste streams. mdpi.comunibo.it

| Green Chemistry Principle | Application to Synthesis | Potential Improvement |

| Waste Prevention | Designing synthetic routes to minimize byproducts. | Higher yields, fewer purification steps. |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with benign alternatives. unibo.it | Reduced environmental impact and improved worker safety. |

| Catalysis | Using catalytic reagents over stoichiometric ones. | Lower energy consumption, reusable catalysts, less waste. mdpi.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Reduced raw material consumption. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-nitrobenzenesulfonyl)propanoic acid?

- Methodology :

- Sulfonation : React propanoic acid derivatives (e.g., 2-mercaptopropanoic acid) with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .

- Validation : Confirm purity via melting point analysis (expected range: 150–160°C) and HPLC (C18 column, UV detection at 254 nm).

Q. Which spectroscopic methods are effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H NMR (DMSO-d₆) to identify protons on the aromatic ring (δ 8.2–8.4 ppm, doublet) and the propanoic acid backbone (δ 2.8–3.2 ppm, quartet). ¹³C NMR to confirm sulfonyl (C-SO₂ at ~140 ppm) and nitro (C-NO₂ at ~125 ppm) groups.

- IR : Stretching vibrations for sulfonyl (S=O at ~1350 cm⁻¹) and nitro (NO₂ at ~1520 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion [M-H]⁻ at m/z 288.1 .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrobenzenesulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight :

- The sulfonyl group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for electrophilic substitution at the meta position. The para-nitro group further enhances electron withdrawal, increasing the compound’s acidity (pKa ~1.5–2.5) and stabilizing intermediates in reactions like esterification or amidation.

- Experimental Design :

- Compare reaction rates with analogs lacking the nitro group (e.g., 4-methylbenzenesulfonyl derivatives) using kinetic studies (UV-Vis or NMR monitoring). Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. How can researchers resolve discrepancies in reported pKa values for this compound?

- Data Contradiction Analysis :

- Potentiometric Titration : Standardize measurements under controlled ionic strength (0.1 M KCl) and temperature (25°C).

- UV-Vis Spectroscopy : Monitor pH-dependent absorbance changes (λmax ~270 nm) to calculate pKa.

- Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS or MarvinSketch). Discrepancies may arise from solvent effects or impurities; ensure purity via elemental analysis .

Q. What role does this compound play in enzyme inhibition studies?

- Biological Interactions :

- The sulfonyl group can mimic phosphate or carboxylate moieties in enzyme active sites, making it a candidate for competitive inhibition. For example, it may inhibit serine proteases or sulfotransferases by binding to catalytic residues.

- Methodology :

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides).

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography) to map binding interactions. Compare with inactive analogs to validate specificity .

Q. What computational models predict the compound’s stability under varying pH conditions?

- Advanced Modeling :

- Use Density Functional Theory (DFT) to calculate proton affinity and hydrolysis pathways.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 1–12) to identify degradation products. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS analysis .

Methodological Notes

- Synthesis Optimization : Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential irritancy (refer to SDS guidelines for sulfonic acid derivatives) .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.